

A Comparative Guide to the Efficacy of HPK1 PROTAC Degraders

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Compound of Interest

Compound Name: PROTAC HPK1 Degrader-2

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This guide provides an objective comparison of the performance of various Hematopoietic Progenitor Kinase 1 (HPK1) PROTAC (Proteolysis Targeting Chimera) degraders, supported by experimental data from recent preclinical studies. HPK1 is a critical negative regulator of T-cell receptor signaling, and its targeted degradation presents a promising strategy for enhancing anti-tumor immunity.

Executive Summary

Recent advancements in the field of targeted protein degradation have led to the development of several potent and selective HPK1 PROTAC degraders. These molecules have demonstrated significant anti-tumor efficacy in preclinical models by effectively removing HPK1 protein, leading to enhanced T-cell activation and cytokine production. This guide focuses on a comparative analysis of key HPK1 PROTACs, including Compound 10m, DD205-291, and E3, highlighting their degradation efficiency, cellular potency, and in vivo anti-tumor activity.

Data Presentation

The following tables summarize the quantitative data for the most well-characterized HPK1 PROTAC degraders.



Table 1: In Vitro Degradation and Potency of HPK1 PROTACs

Degrader	Cell Line	DC50 (nM)	Dmax (%)	pSLP-76 Inhibition (IC50, nM)	E3 Ligase Recruited	Referenc e
Compound 10m	Jurkat	5.0 ± 0.9	≥ 99	Potent (not specified)	CRBN	[1][2]
DD205-291	Not Specified	5.3	Not Specified	Dose- dependent	Not Specified	[3][4]
E3	Not Specified	3.16	Not Specified	Not Specified	Not Specified	[5]
PROTAC HPK1 Degrader-1	Not Specified	1.8	Not Specified	496.1	Not Specified	

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 2: In Vivo Anti-Tumor Efficacy of HPK1 PROTACs in Syngeneic Mouse Models

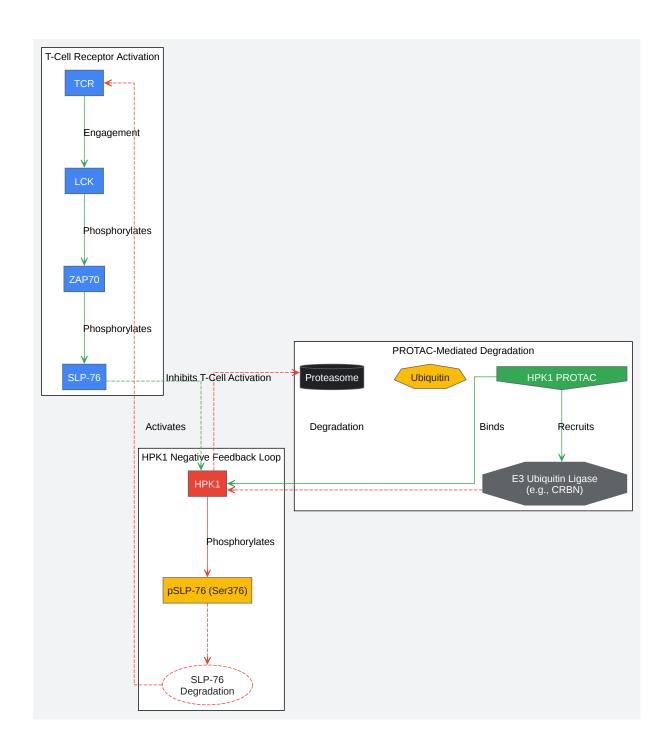


Degrader	Mouse Model	Dose and Schedule	Monotherap y TGI (%)	Combinatio n TGI (%) (with anti- PD-1/PD-L1)	Reference
Compound 10m	MC38	3.0 mg/kg, PO, QOD	30.22	Superior antitumor effect	[1]
DD205-291	MC38	0.5 mg/kg, PO	Good efficacy	91.0	[3][4]
E3	Not Specified	Oral administratio n	Not Specified	Significant antitumor activity	[5]

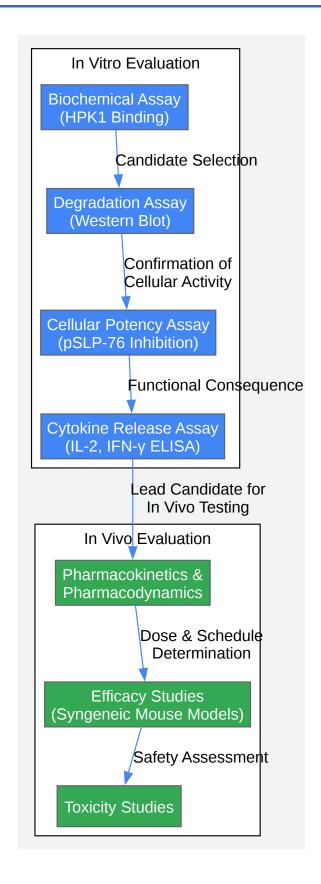
TGI: Tumor Growth Inhibition; PO: Oral administration; QOD: Every other day.

Mandatory Visualization HPK1 Signaling Pathway and PROTAC Mechanism of Action









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